6-Methoxy-2-azaspiro[3.4]octane
Description
6-Methoxy-2-azaspiro[3.4]octane is a bicyclic organic compound featuring a spirocyclic core with a nitrogen atom at position 2 and a methoxy group at position 4. Its unique structure combines a pyrrolidine ring fused to an oxetane-like system, creating a rigid scaffold that is valuable in medicinal chemistry for modulating pharmacokinetic properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
6-methoxy-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-2-3-8(4-7)5-9-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
HCPRKKDCJZQCTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(C1)CNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methoxy-2-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications . Industrial production methods would likely follow similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
6-Methoxy-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Methoxy-2-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism by which 6-Methoxy-2-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structural Variations
2-Oxa-6-azaspiro[3.4]octane
- Properties : Molecular weight = 127.16 g/mol; melting point = 187°C. Exhibits lower polarity compared to nitrogen-containing analogues .
2,6-Diazaspiro[3.4]octane Derivatives
- Example : 6-Methyl-2-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.4]octane.
- Key Differences : Dual nitrogen atoms enhance hydrogen-bond acceptor capacity. LogP = 2.14 (calculated), indicating moderate lipophilicity .
6-Oxa-2-azaspiro[3.4]octane-7-methanol Trifluoroacetate
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility |
|---|---|---|---|---|
| 6-Methoxy-2-azaspiro[3.4]octane* | C₈H₁₅NO | 157.21 | ~1.2 | Moderate in DMSO, Methanol |
| 2-Oxa-6-azaspiro[3.4]octane | C₆H₁₁NO | 127.16 | 0.8 | High in Water, Ethanol |
| 2-(Methylsulfonyl)-6-azaspiro[3.4]octane | C₈H₁₅NO₂S | 189.27 | 1.5 | Slight in Water, High in DMSO |
| 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride | C₇H₁₄ClNO | 163.65 | ~0.9 | High in Polar Solvents |
Thermodynamic and Topological Indices
Studies on octane isomers (e.g., Gourava and hyper-Gourava indices) reveal strong correlations between topological descriptors and physicochemical properties like entropy (R² > 0.95) and acentric factor . While direct data for spiro compounds are lacking, these indices suggest that:
- Rigidity : The spirocyclic core reduces conformational entropy compared to linear analogues.
- Polarity : Methoxy and nitrogen groups enhance polarity, lowering vaporization enthalpy (ΔHvap) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
